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Compound of Interest

7-Bromo-[1,2,4]triazolo[1,5-
Compound Name:
ajpyridin-2-amine

Cat. No.: B1443150

An In-Depth Technical Guide to 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 7-Bromo-[1]triazolo[1,5-
a]pyridin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry
and drug development. This guide details its chemical identity, synthesis, and potential
applications, contextualized with insights into its role as a versatile chemical scaffold.

Introduction and Strategic Importance

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine belongs to the fused heterocyclic family of
triazolopyridines. This class of compounds is structurally related to the well-
studied[1]triazolo[1,5-a]pyrimidines, which are recognized as purine isosteres and have
demonstrated significant versatility in drug design.[2] The strategic placement of a bromine
atom on the pyridine ring and an amine group on the triazole ring makes this molecule a highly
valuable building block. The bromine atom serves as a key functional handle for introducing
molecular diversity through various cross-coupling reactions, while the amine group offers a
site for further derivatization. This guide will elucidate the foundational chemical data, synthesis
protocols, and the rationale behind its potential use in discovery pipelines.

Chemical Identity and Physicochemical Properties
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Precise identification is paramount for reproducibility in research. The fundamental identifiers
and computed properties of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine are summarized below.

Table 1: Core Compound ldentifiers

Identifier Value Source

7-bromo-[1]triazolo[1,5-
IUPAC Name o ] [3]
a]pyridin-2-amine

CAS Number 882521-63-3 [4][5]

DAYYXZOMYRSLBX-
InChlKey [3]
UHFFFAOYSA-N

1S/C6H5BrN4/c7-4-1-2-11-

InChl 5(3-4)9-6(8)10-11/h1-3H, [3]
(H2,8,10)

SMILES Nclnc2cc(Br)ccn2nl

Molecular Formula C6H5BrN4 [31[5]

Molecular Weight 213.03 g/mol [5]

Monoisotopic Mass 211.96976 Da [3]

ble 2: Physicochemical

Property Value Notes

Physical Form Solid

Melting Point 190-192°C [4]

Predicted XlogP 11 A measure of lipophilicity.[3]
Storage Class 11 - Combustible Solids

Synthesis and Purification Protocol

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be achieved from the
commercially available 4-bromopyridin-2-amine. The described pathway involves the formation
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of a thiourea intermediate, followed by cyclization with hydroxylamine.[4]

Diagram 1: Synthetic Workflow

Step 1: Thiourea Formation
G-Bromopyridin—Z-amine) @thoxycarbonyl isothiocyanate)
+
v v Step 2: Cyclization
@-Ethoxycarb0nyl-3-(4-brom0-pyridin-Z-yl)-thiourea [Hydroxylamine Hydrochloride)

+

Y Y

G-Bromo-[ 1,2,4]triazolo[ 1,5-a]pyridin-2-amine)

Click to download full resolution via product page

Caption: Synthetic pathway from 4-bromopyridin-2-amine.

Step-by-Step Experimental Protocol

This protocol is based on the synthetic route described in the literature.[4]
Part 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (Intermediate C)

» To a solution of 4-bromopyridin-2-amine (1 equivalent) in a suitable aprotic solvent (e.g.,
anhydrous Tetrahydrofuran), add ethoxycarbonyl isothiocyanate (1.1 equivalents).

 Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates
complete consumption of the starting amine.

o Concentrate the reaction mixture under reduced pressure.
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e The resulting crude thiourea intermediate can often be used in the next step without further
purification. If necessary, purify by silica gel chromatography.

Part 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine (Final Product E)

Dissolve the crude thiourea intermediate (1 equivalent) in a suitable solvent such as ethanol.
o Add hydroxylamine hydrochloride (2-3 equivalents) to the mixture.

o Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 24 hours.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, remove the solvent by distillation under reduced pressure.

o Add water to the residue and stir for 10-15 minutes to form a suspension.

o Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

e The resulting product is obtained as a light yellow solid.[4] A reported yield for this process is
87.4%.[4]

Analytical Characterization

Validation of the compound's identity and purity is critical. Key analytical data points are
outlined below.

e Mass Spectrometry: The electrospray ionization (ESI) mass spectrum should show peaks
corresponding to the protonated molecule ([M+H]+). Due to the natural isotopic abundance
of bromine (79Br and 81Br), a characteristic doublet of peaks with approximately equal
intensity will be observed at m/z = 213.0 and 215.0.[4]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons
on the pyridine ring and a broad singlet for the amine (-NHz) protons.
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o 18C NMR: The carbon spectrum will show signals corresponding to the six carbon atoms in
the heterocyclic core.

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands
for N-H stretching of the amine group (typically in the 3300-3500 cm~* region) and C=N
stretching vibrations.

Though Sigma-Aldrich notes that they do not collect analytical data for this specific product,
these standard techniques are essential for any researcher synthesizing or using this
compound to confirm its identity and purity.

Applications in Drug Discovery and Chemical
Biology

The true value of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its potential as a scaffold and
intermediate in the synthesis of larger, more complex molecules for drug discovery.

Bioisostere and Scaffold Hopping

The[1]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is a
well-established purine bio-isostere.[2] This structural mimicry allows molecules containing this
core to interact with biological targets that normally bind purines, such as kinases and
polymerases. This makes 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine an attractive starting point
for developing inhibitors for these enzyme classes.

Utility as a Chemical Building Block

The bromine atom at the 7-position is the key to its utility. It provides a reactive site for
palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-
Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, enabling
the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Role in Library Synthesis
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7-Bromo-triazolo[1,5-a]
pyridin-2-amine —

7-Aryl-triazolo[1,5-a]
pyridin-2-amine
(Diverse Library)

Suzuki Coupling
(Pd Catalyst)
Boronic Acid / Ester
(R-B(OH)2)
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Caption: Use in Suzuki coupling for library generation.

This strategic functionalization allows for the rapid generation of a library of analogues where
the bromine atom is replaced by a wide variety of aryl, heteroaryl, or alkyl groups. This
approach is fundamental to exploring the structure-activity relationship (SAR) of a new
chemical series.

Safety and Handling

As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled
with appropriate care in a well-ventilated fume hood.[5] Personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, is mandatory. While specific GHS hazard data
for this exact compound is not readily available, a related compound, 7-bromo-[1]triazolo[1,5-
a]pyridine (lacking the 2-amino group), is classified as harmful if swallowed, and causes skin
and serious eye irritation.[1] It is prudent to assume similar hazards for the title compound.

Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is more than a simple chemical entity; it is a
strategically designed building block for advanced chemical synthesis. Its InChiKey,
DAYYXZOMYRSLBX-UHFFFAOYSA-N, provides a unique digital identifier for this valuable
research tool.[3] The combination of a privileged heterocyclic core, a versatile amine group,
and a reactive bromine handle makes it an ideal starting material for generating diverse
chemical libraries aimed at discovering novel therapeutics. The synthetic route is
straightforward and high-yielding, ensuring its accessibility for the broader research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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